molecular formula C11H9NO3 B15093387 4-Cyano-2-cyclopropoxybenzoic acid

4-Cyano-2-cyclopropoxybenzoic acid

Cat. No.: B15093387
M. Wt: 203.19 g/mol
InChI Key: FYQGQRWKKLPYGZ-UHFFFAOYSA-N
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Description

4-Cyano-2-cyclopropoxybenzoic acid is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-cyclopropoxybenzoic acid typically involves the following steps:

    Formation of the cyclopropoxy group: This can be achieved through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.

    Introduction of the cyano group: This step involves the nitration of a suitable precursor, such as 2-cyclopropoxybenzoic acid, using a nitrating agent like sodium cyanide or potassium cyanide under controlled conditions.

    Final assembly: The cyano and cyclopropoxy groups are then introduced onto the benzoic acid core through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-cyclopropoxybenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyano-2-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s overall conformation and binding affinity to its targets.

Comparison with Similar Compounds

4-Cyano-2-cyclopropoxybenzoic acid can be compared with other similar compounds, such as:

    4-Cyano-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Cyano-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Cyano-2-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

These compounds share the cyano group but differ in the nature of the alkoxy substituent, which can influence their chemical properties and reactivity.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-cyano-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H9NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H,13,14)

InChI Key

FYQGQRWKKLPYGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C#N)C(=O)O

Origin of Product

United States

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